

AZ13705339 Hemihydrate: A Technical Guide to a Highly Selective PAK1 Inhibitor

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Compound of Interest

Compound Name: AZ13705339 hemihydrate

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of **AZ13705339 hemihydrate**, a potent and highly selective small molecule inhibitor of p21-activated kinase 1 (PAK1). This guide consolidates available quantitative data, details key experimental methodologies, and visualizes relevant biological pathways to support researchers and drug development professionals in their exploration of PAK1-targeted therapeutics.

Core Compound Data

AZ13705339 is a bis-anilino pyrimidine derivative identified and optimized through structure-based drug design.[1][2][3] It is the hemihydrate form of the active compound.

Quantitative Inhibitory Activity and Binding Affinity

AZ13705339 demonstrates nanomolar potency against PAK1 and exhibits high selectivity over other kinases, including the closely related PAK2.[1][2][3][4] The key quantitative metrics are summarized in the table below.



Target	Parameter	Value (nM)
PAK1	IC50	0.33[1][2][3][4]
pPAK1	IC50	59[1][2][3][4]
PAK1	Kd	0.28[1][3]
PAK2	Kd	0.32[1][3]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the characterization of AZ13705339.

Biochemical Kinase Inhibition Assay (IC₅₀ Determination)

The inhibitory activity of AZ13705339 against PAK1 and phosphorylated PAK1 (pPAK1) was likely determined using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, or a fluorescence resonance energy transfer (FRET)-based assay, like the Z'-LYTE™ assay. A generalized protocol based on these methodologies is provided below.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of AZ13705339 against PAK1.

Materials:

- Recombinant human PAK1 enzyme
- Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- ATP solution (at or near the Km for PAK1)
- PAK1-specific substrate peptide (e.g., a synthetic peptide with a PAK1 recognition motif)
- AZ13705339 hemihydrate, serially diluted
- ADP-Glo™ Kinase Assay Kit (Promega) or equivalent



- 384-well plates
- Plate reader capable of luminescence detection

Procedure:

- Prepare serial dilutions of AZ13705339 in a suitable solvent (e.g., DMSO) and then dilute in kinase buffer.
- In a 384-well plate, add the diluted inhibitor or vehicle control (DMSO).
- Add the recombinant PAK1 enzyme to the wells and incubate for a defined period (e.g., 15-60 minutes) at room temperature to allow for compound binding.
- Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
- Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.
- Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and detection system, following the manufacturer's protocol.
- Record the luminescence signal, which is proportional to the amount of ADP generated and thus, the kinase activity.
- Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Binding Affinity Determination (Kd)

The binding affinity (Kd) of AZ13705339 to PAK1 and PAK2 was likely determined using a competition binding assay, such as the KINOMEscan™ assay.

Objective: To determine the dissociation constant (Kd) of AZ13705339 for PAK1 and PAK2.

Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured on the solid support is measured, and a lower amount indicates stronger binding of the test compound.



Generalized Procedure:

- Kinases are tagged (e.g., with DNA) and incubated with the test compound (AZ13705339) and an immobilized ligand in a multi-well plate.
- After an equilibration period, unbound components are washed away.
- The amount of kinase bound to the solid support is quantified (e.g., via qPCR of the DNA tag).
- The results are typically reported as a percentage of the vehicle control, which is then used to calculate the Kd value.

Kinase Selectivity Profiling

While a comprehensive, publicly available kinome-wide scan for AZ13705339 has not been identified in the performed searches, its high selectivity is a key reported feature.[1][2][3] A typical approach to determine kinase selectivity is to screen the compound against a large panel of purified kinases.

Objective: To assess the selectivity of AZ13705339 across the human kinome.

Procedure:

- AZ13705339 is tested at a fixed concentration (e.g., 1 μM) against a large panel of recombinant human kinases (e.g., the KINOMEscan™ panel of over 400 kinases).
- The percent inhibition for each kinase is determined.
- "Hits" (kinases inhibited above a certain threshold, e.g., >50% or >75%) are then typically followed up with full IC₅₀ determinations to quantify the potency of the off-target interactions.
- The results are often visualized as a dendrogram or a "tree spot" diagram to illustrate the selectivity profile across the kinome.

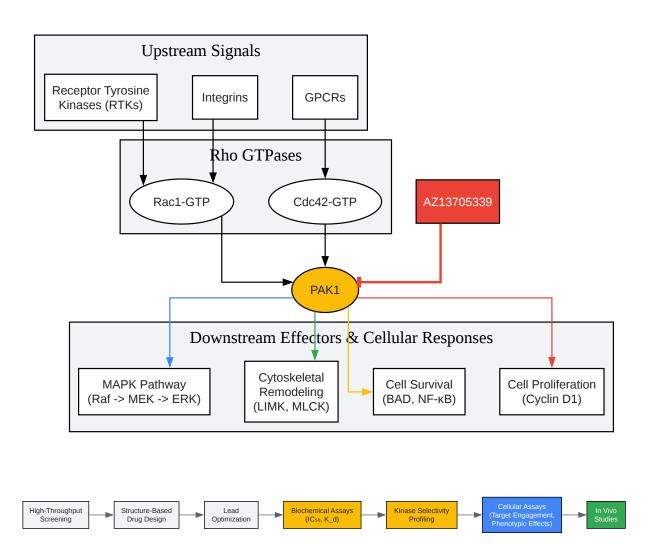
Signaling Pathways and Experimental Workflows



PAK1 is a critical node in numerous signaling pathways that regulate cell proliferation, survival, motility, and cytoskeletal dynamics. AZ13705339, as a selective inhibitor, is a valuable tool to dissect these pathways.

PAK1 Signaling Cascade

The following diagram illustrates the central role of PAK1 in signal transduction, from upstream activators to downstream cellular responses.



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